1-Butanamine, 4-(methoxydimethylsilyl)- is classified as an organosilicon compound. It is a derivative of butanamine, featuring a methoxydimethylsilyl group, which enhances its reactivity and application potential. The compound is cataloged under the CAS number 3663-43-2 and can be sourced from chemical suppliers such as BenchChem and PubChem .
The synthesis of 1-Butanamine, 4-(methoxydimethylsilyl)- can be achieved through the reaction of 4-aminobutanol with chlorodimethylmethoxysilane. This reaction typically requires the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the process. The reaction is conducted under anhydrous conditions within an inert atmosphere (nitrogen or argon) to prevent moisture interference.
In industrial settings, the synthesis follows similar routes but is scaled up using large reactors. Precise control over reaction conditions—including temperature, pressure, and concentration—is essential to ensure high yield and purity. Post-reaction purification methods such as distillation or recrystallization are employed to eliminate impurities.
The molecular structure of 1-Butanamine, 4-(methoxydimethylsilyl)- features a linear chain with an amine functional group at one end and a methoxydimethylsilyl group at the other. The presence of silicon in the structure imparts unique properties such as increased hydrophobicity and enhanced adhesion capabilities. The structural formula can be represented as follows:
The compound's three-dimensional arrangement facilitates interactions with various substrates, making it versatile for chemical modifications .
1-Butanamine, 4-(methoxydimethylsilyl)- participates in several types of chemical reactions:
These reactions underline the compound's utility in organic synthesis and material science.
The mechanism of action for 1-Butanamine, 4-(methoxydimethylsilyl)- involves its ability to form stable bonds with various substrates through its functional groups. The amine group can interact with electrophilic centers, facilitating nucleophilic attacks. Concurrently, the methoxydimethylsilyl group can hydrolyze to form silanols, which further react with other compounds. This dual functionality allows for surface modification and enhances adhesion properties in various applications.
The physical and chemical properties of 1-Butanamine, 4-(methoxydimethylsilyl)- include:
These properties indicate its stability under standard conditions and suitability for various applications .
1-Butanamine, 4-(methoxydimethylsilyl)- has diverse applications across multiple scientific domains:
The primary synthetic route to 1-Butanamine, 4-(methoxydimethylsilyl)- (C₇H₁₉NOSi) involves a nucleophilic substitution reaction between 4-aminobutanol and chlorodimethylmethoxysilane. This reaction proceeds via the nucleophilic attack of the primary amine group on the silicon-bound chlorine atom, resulting in the displacement of chloride and formation of the Si-N bond. The reaction is typically conducted in anhydrous aprotic solvents such as toluene or acetonitrile to prevent hydrolysis of the chlorosilane reagent [2]. Strict stoichiometric control is essential, with a slight excess (1.05–1.1 equiv.) of chlorodimethylmethoxysilane employed to ensure complete conversion of the aminobutanol precursor. The reaction exhibits moderate exothermicity, requiring temperature maintenance at 0–5°C during reagent addition to suppress side reactions such as oligomerization [2] [3].
Solvent selection critically influences reaction kinetics and yield optimization. Polar aprotic solvents like tetrahydrofuran accelerate the reaction but may promote siloxane formation, while non-polar solvents like toluene offer superior selectivity despite slower reaction rates. Post-reaction, the ammonium chloride byproduct is removed via filtration or aqueous extraction, necessitating careful pH control to prevent product degradation [2].
Table 1: Solvent Optimization in Nucleophilic Substitution
Solvent System | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|
Toluene | 6–8 | 78–82 | Low (<5%) |
Acetonitrile | 3–4 | 85–88 | Moderate (8–12%) |
Tetrahydrofuran | 2–3 | 80–83 | High (15–20%) |
Dichloromethane | 4–5 | 75–79 | Low–Moderate (7–10%) |
Incorporation of organic bases like triethylamine (TEA) significantly enhances reaction efficiency by neutralizing the HCl generated during the substitution reaction. TEA acts as an acid scavenger, shifting the reaction equilibrium toward product formation and minimizing protonation of the amine nucleophile. Optimal base loading ranges between 1.0–1.2 equivalents relative to 4-aminobutanol, with sub-stoichiometric amounts leading to incomplete conversion and excess base potentially promoting silane degradation [2].
The base also facilitates the formation of ammonium salts that precipitate from the reaction mixture, simplifying purification. In continuous processes, in-line neutralization systems with TEA addition enable real-time HCl sequestration, improving process safety by reducing corrosion risks. Studies indicate that base selection critically impacts product purity, with bulkier amines (e.g., diisopropylethylamine) offering superior selectivity but increasing costs. TEA remains the optimal balance of efficacy, cost, and ease of removal during downstream processing [2].
Table 2: Influence of Base Stoichiometry on Reaction Outcomes
TEA Equivalents | Conversion (%) | Product Purity (%) | Ammonium Salt Removal Efficiency |
---|---|---|---|
0.8 | 65–70 | 92–94 | Partial |
1.0 | 88–92 | 95–97 | Near-complete |
1.2 | 95–98 | 96–98 | Complete |
1.5 | 98–99 | 90–93 | Complete (with product degradation) |
Industrial-scale manufacturing employs continuous flow reactors for enhanced heat and mass transfer compared to batch systems. Tubular reactors with static mixing elements ensure rapid mixing of 4-aminobutanol and chlorodimethylmethoxysilane streams, minimizing local stoichiometric imbalances. Process parameters are rigorously controlled: temperatures are maintained at 25–30°C (±2°C) to balance reaction kinetics with thermal stability, while pressures of 1–2 bar prevent solvent volatilization [2].
An inert atmosphere (N₂ or Ar) is mandatory throughout the process to prevent oxidation of sensitive intermediates and hydrolysis of chlorosilane reagents. Advanced facilities utilize automated control systems for real-time monitoring of key parameters such as temperature gradients, pressure drops, and pH at neutralization points. These controls enable immediate adjustments to reactant feed rates or cooling capacities, ensuring consistent product quality and minimizing hazardous excursions [2].
Purification of crude 1-Butanamine, 4-(methoxydimethylsilyl)- presents challenges due to its thermal sensitivity and moderate polarity. Short-path distillation under reduced pressure (0.1–1.0 mmHg) is the predominant industrial method, allowing separation from low-boiling impurities (e.g., residual solvents) and high-boiling oligomers. Optimal distillation temperatures range between 80–95°C, with vapor temperatures closely monitored to prevent thermal decomposition [2].
Recrystallization from hydrocarbon solvents (e.g., n-hexane) offers an alternative for applications requiring ultra-high purity (>99.5%). This method exploits the compound’s moderate solubility in cold non-polar solvents, yielding crystalline product with reduced metal contamination. However, recovery rates are lower (70–75%) compared to distillation (85–90%), limiting its commercial adoption. Hybrid approaches involving initial distillation followed by recrystallization achieve >99.9% purity for specialty applications but incur significant cost premiums [2].
Table 3: Purification Method Comparison
Parameter | Short-Path Distillation | Recrystallization (n-Hexane) | Hybrid Approach |
---|---|---|---|
Purity (%) | 98.5–99.2 | 99.3–99.6 | >99.9 |
Recovery Yield (%) | 85–90 | 70–75 | 65–70 |
Throughput | High | Moderate | Low |
Energy Consumption | Moderate–High | Low | High |
Metal Contamination Risk | Moderate | Low | Very Low |
While nucleophilic substitution remains predominant, catalytic approaches aim to improve atom economy and reduce reaction temperatures. Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) at 0.5–1 mol% loading accelerate Si-N bond formation by activating the chlorosilane toward nucleophilic attack. These catalysts enable reactions at ambient temperatures (20–25°C) without compromising yield (82–85%), whereas uncatalyzed reactions require 40–50°C for comparable conversion [3].
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate reactions in biphasic solvent systems, particularly for water-sensitive variants. PTCs enhance interfacial transfer of reactants, enabling aqueous-organic reactions with reduced organic solvent usage. However, catalyst recovery challenges and potential quaternary ammonium salt contamination limit industrial implementation. Emerging catalytic methodologies include enzyme-mediated aminations under mild conditions, though scalability remains unproven for this specific compound [3].
Solvent-free synthesis represents the most significant advancement in green manufacturing of 1-Butanamine, 4-(methoxydimethylsilyl)-. Reacting neat 4-aminobutanol with chlorodimethylmethoxysilane in the presence of TEA at 50–60°C achieves 80–83% yield while eliminating solvent waste streams. This approach reduces the E-factor (environmental factor) by >40% compared to solvent-mediated processes and simplifies downstream purification [3].
Mechanochemical methods using high-shear mixers or ball mills offer ultra-energy-efficient pathways. These techniques facilitate solid-state reactions between amine hydrochlorides and alkali metal silanolates, avoiding solvents entirely. While yields remain moderate (70–75%), the near-ambient reaction temperatures minimize energy consumption. Microwave-assisted synthesis in solventless systems achieves rapid heating rates, reducing reaction times from hours to minutes, though product volatility necessitates specialized sealed reactors [3] [5].
Table 4: Green Synthesis Protocol Performance Metrics
Method | Reaction Time | Yield (%) | Energy Consumption | E-Factor Reduction vs. Conventional |
---|---|---|---|---|
Solvent-Free (Neat) | 3–4 h | 80–83 | Low | 40–45% |
Mechanochemical Milling | 1–2 h | 70–75 | Very Low | 60–65% |
Microwave-Assisted | 10–15 min | 78–81 | Moderate | 30–35% |
Continuous Flow (Green Solvents) | 20–30 min | 85–88 | Moderate–High | 20–25% |
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